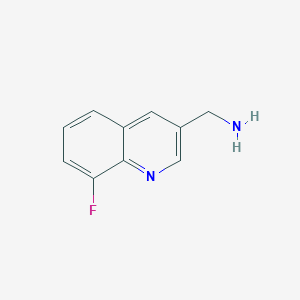

(8-Fluoroquinolin-3-yl)methanamine

CAS No.: 1267242-11-4

Cat. No.: VC2583216

Molecular Formula: C10H9FN2

Molecular Weight: 176.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1267242-11-4 |

|---|---|

| Molecular Formula | C10H9FN2 |

| Molecular Weight | 176.19 g/mol |

| IUPAC Name | (8-fluoroquinolin-3-yl)methanamine |

| Standard InChI | InChI=1S/C10H9FN2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-4,6H,5,12H2 |

| Standard InChI Key | XEVYXTJXXQGUIR-UHFFFAOYSA-N |

| SMILES | C1=CC2=CC(=CN=C2C(=C1)F)CN |

| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)F)CN |

Introduction

(8-Fluoroquinolin-3-yl)methanamine is a fluorinated derivative of quinoline, characterized by a fluorine atom at the 8th position of the quinoline ring and an amine group attached to the 3rd position via a methylene bridge. Its molecular formula is C10H9FN2, with a molecular weight of 176.19 g/mol . This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

Chemical Data Table

| Property | Value |

|---|---|

| Chemical Formula | C10H9FN2 |

| Molecular Weight | 176.19 g/mol |

| MDL Number | MFCD19285294 |

| PubChem CID | 75355789 |

| IUPAC Name | (8-Fluoroquinolin-3-yl)methanamine |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Synthesis Methods

The synthesis of (8-Fluoroquinolin-3-yl)methanamine involves several methods, primarily focusing on fluorination and subsequent amination processes. These processes require careful control of reaction conditions, including temperature, pressure, and reaction time, to optimize yield and purity. For industrial applications, continuous flow reactors may be employed to enhance efficiency.

Biological Activities and Applications

(8-Fluoroquinolin-3-yl)methanamine exhibits potential therapeutic effects, particularly in antibacterial applications. It may inhibit critical enzymes like DNA gyrase and topoisomerase IV, essential for bacterial DNA replication. This mechanism underlies its potential use in treating bacterial infections.

Antimicrobial Activity Comparison

While specific data on (8-Fluoroquinolin-3-yl)methanamine is limited, related quinoline derivatives have shown significant antimicrobial activity. For example, compounds with trifluoromethyl groups at the 7th position of the quinoline ring have demonstrated enhanced activity against various microbial strains .

Safety and Handling

(8-Fluoroquinolin-3-yl)methanamine is classified as hazardous, with hazard statements including H302, H315, H318, H335 . Precautionary measures include wearing protective equipment and avoiding ingestion or skin contact.

Safety Information Table

| Hazard Statement | Precautionary Statement |

|---|---|

| H302 - Harmful if swallowed | P301+P312 - If swallowed: Call a poison center or doctor/physician if you feel unwell. |

| H315 - Causes skin irritation | P264 - Wash thoroughly after handling. |

| H318 - Causes serious eye damage | P280 - Wear protective gloves/eye protection/face protection. |

| H335 - May cause respiratory irritation | P304+P340 - If inhaled: Remove person to fresh air and keep comfortable for breathing. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume